molecular formula C9H6F2O2 B039406 trans-2,5-Difluorocinnamic acid CAS No. 112898-33-6

trans-2,5-Difluorocinnamic acid

Cat. No. B039406
M. Wt: 184.14 g/mol
InChI Key: XAWHCSKPALFWBI-DAFODLJHSA-N
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Description

Synthesis Analysis

The synthesis of trans-2,5-Difluorocinnamic acid and its analogs typically involves a one-pot reaction between homophthalic anhydrides and various aromatic aldehydes, followed by treatment with BBr3 or similar reagents. This method ensures the trans-configuration around the double bond, critical for the compound's desired properties and preventing isomerization (Miliovsky et al., 2015).

Molecular Structure Analysis

The molecular structure of trans-2,5-Difluorocinnamic acid and related compounds can be elucidated using spectroscopic methods, including gated decoupling 13C-NMR, which confirms the trans-configuration. The structure significantly influences the compound's reactivity and physical properties, as demonstrated in studies involving potential energy profile and vibrational analyses (Arjunan et al., 2016).

Chemical Reactions and Properties

Trans-2,5-Difluorocinnamic acid undergoes various chemical reactions, including [2+2] photodimerization, which can be influenced by external factors such as UV radiation and pressure. The reaction rates and mechanisms can vary significantly based on the structural configurations and environmental conditions, demonstrating the compound's versatile reactivity (Galica et al., 2016).

Physical Properties Analysis

The physical properties of trans-2,5-Difluorocinnamic acid, including its crystalline structure and phase behavior, can be affected by factors like pressure and temperature. These properties are crucial for understanding the compound's stability and reactivity under different conditions, as well as for designing new materials and chemical processes (Galica et al., 2018).

Chemical Properties Analysis

The chemical properties of trans-2,5-Difluorocinnamic acid, such as its antioxidative activity and potential for forming hybrid molecules with synergistic effects, are significant for various applications. These properties are often explored through SAR analysis and DFT quantum chemical computations, providing insights into the compound's mechanisms of action and potential uses (Miliovsky et al., 2015).

Scientific Research Applications

  • Transformation in Peat Soils : Trans-4-hydroxycinnamic acid can transform during the fractionation of humic substances, playing a significant role in humus formation in acidic peat soils (Katase, 1985).

  • Synthesis of trans-2-(Trifluoromethyl)cyclopropanes : These compounds can be synthesized using N-methyliminodiacetic acid boronate in Suzuki reactions with various coupling partners, showcasing moderate to excellent yields (Duncton & Singh, 2013).

  • Antioxidant Activities : Polyhydroxylated trans-restricted 2-arylcinnamic acid analogues have been found to possess higher antioxidant activities than natural antioxidants, with a synergistic effect resulting in higher than expected activity (Miliovsky et al., 2015).

  • Separation in Wine Production : Supercritical carbon dioxide can effectively separate three hydroxycinnamic acids from grape seeds and other natural substrates, potentially benefiting wine production (Murga et al., 2003).

  • Mass Spectrometry Applications : Fluorine atoms decrease the stability of α-difluorocinnamic acids, allowing for identification of geometrical isomers through mass spectrometry (Parakhnenko et al., 1984).

  • Conversion to Coumarins : Trans-o-fluorocinnamic acids can be converted to coumarins through thermal cyclisation, pyrolysis, and photolysis, yielding good coumarin derivatives (Heaney & Price, 1972).

  • Self-Assembling Micelles : A photo-responsive system composed of 2-methoxycinnamic acid can self-assemble into viscoelastic worm-like micelles, with UV light irradiation causing structural isomerization (Du et al., 2015).

  • Electrochemical Oxidation : Trans-3,4-dihydroxycinnamic acid at PbO2 electrodes shows potential for pollution abatement through efficient electrochemical oxidation methods (Amadelli et al., 2000).

  • Reactivity under Pressure : The reactivity of difluorocinnamic acids under ambient and high pressures has been studied, revealing insights into their structural transformations (Galica et al., 2018).

  • Pressure Influence on Photodimerization : The rate of photodimerization of 2,6-difluorocinnamic acid increases with pressure, demonstrating the influence of environmental conditions on chemical reactions (Galica et al., 2016).

Safety And Hazards

Trans-2,5-Difluorocinnamic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

properties

IUPAC Name

(E)-3-(2,5-difluorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5H,(H,12,13)/b4-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAWHCSKPALFWBI-DAFODLJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C=CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)/C=C/C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2,5-Difluorocinnamic acid

CAS RN

112898-33-6
Record name trans-2,5-Difluorocinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Piperidine (2 mL, 20.2 mmol, 0.168 vol) was added to a stirred mixture of 2,5-difluorobenzaldehyde (12.07 g, 85.0 mmol, 1 wt) and malonic acid (18.28 g, 175.6 mmol, 1.51 wt) in pyridine (50 mL, 4.14 vol). The reaction mixture was heated under nitrogen and held at reflux (oil bath 100° C.) for 2 hours, effervescence was observed for about 90 minutes—initially vigorous then diminishing. The reaction mixture was then allowed to cool to 20 to 25° C. and poured into stirred 2 M hydrochloric acid (310 mL, 25.7 vol) (pH recorded as 1). The resulting precipitate was aged at 20 to 25° C. for 1 hour then filtered. The filter cake was washed with water (2×50 mL, 4.1 vol) then left to dry for a further 1 hour. The solid product was dried by dissolving it in TBME (250 mL, 20.7 vol), separating the phases and the water phase washed with TBME (100 mL, 8.3 vol). The TBME phases were combined, dried over magnesium sulphate (25 g, 2 wt), filtered and concentrated on a rotary evaporator to afford the product as a white solid (13.4 g, 85.7%).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
12.07 g
Type
reactant
Reaction Step One
Quantity
18.28 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
310 mL
Type
reactant
Reaction Step Two
Yield
85.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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